molecular formula C8H5ClN4OS B8366716 S-(1-Phenyl-5-tetrazolyl) chlorothioformate

S-(1-Phenyl-5-tetrazolyl) chlorothioformate

Cat. No. B8366716
M. Wt: 240.67 g/mol
InChI Key: TYKZPIQMOLDURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(1-Phenyl-5-tetrazolyl) chlorothioformate is a useful research compound. Its molecular formula is C8H5ClN4OS and its molecular weight is 240.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-(1-Phenyl-5-tetrazolyl) chlorothioformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(1-Phenyl-5-tetrazolyl) chlorothioformate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5ClN4OS

Molecular Weight

240.67 g/mol

IUPAC Name

S-(1-phenyltetrazol-5-yl) chloromethanethioate

InChI

InChI=1S/C8H5ClN4OS/c9-7(14)15-8-10-11-12-13(8)6-4-2-1-3-5-6/h1-5H

InChI Key

TYKZPIQMOLDURI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 20% phosgene solution in toluene (14.4 ml, 25.2 mmole) was added to a mixture of triethylamine (2.58 ml, 18.5 mmol) and 1-phenyl-1H-tetrazol-5-thiol (3.00 g, 16.8 mmole) in THF (15 ml) at 5° C. over 10 min. The reaction mixture was stirred for an hour at 5° C. and filtered. The filtrate obtained was evaporated and the residue washed thoroughly with ethyl ether. It was then recrystallized by dissolving in THF and precipitating with ethyl ether to give white crystal (2.92 g, 72%) m.p. 112°-114° C. IR (Film) 1718, 1645, 1590, 1490 and 1395 cm-1. 1H-NMR (CDCl3) δ7.52 (s, aromatic H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
72%

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